Docosanoic acid-d4-2

Description

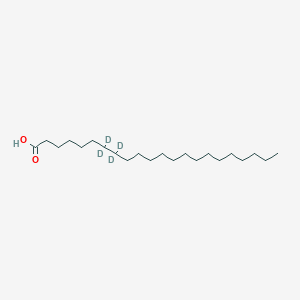

Structure

2D Structure

Properties

Molecular Formula |

C22H44O2 |

|---|---|

Molecular Weight |

344.6 g/mol |

IUPAC Name |

7,7,8,8-tetradeuteriodocosanoic acid |

InChI |

InChI=1S/C22H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h2-21H2,1H3,(H,23,24)/i15D2,16D2 |

InChI Key |

UKMSUNONTOPOIO-ONNKGWAKSA-N |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCCCCCCCC)C([2H])([2H])CCCCCC(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Physicochemical Properties of Docosanoic 7,7,8,8 D4 Acid

Chemical Structure and Isotopic Labeling

The chemical structure of Docosanoic-7,7,8,8-D4 acid is identical to that of behenic acid, with the exception of the isotopic substitution at the C7 and C8 positions. The IUPAC name is 7,7,8,8-tetradeuteriodocosanoic acid. invivochem.com

Molecular Formula and Weight

The molecular formula of Docosanoic-7,7,8,8-D4 acid is C22H40D4O2. Its molecular weight is approximately 344.61 g/mol , which is slightly higher than that of the unlabeled behenic acid (340.59 g/mol ) due to the presence of four deuterium atoms. isotope.comnih.gov

Physical Properties

Like its non-deuterated counterpart, Docosanoic-7,7,8,8-D4 acid is expected to be a white, solid substance at room temperature. wikipedia.org It is soluble in solvents like dimethyl sulfoxide (B87167) (DMSO) and methanol, though slightly. theclinivex.com

| Property | Value |

|---|---|

| Molecular Formula | C22H40D4O2 |

| Molecular Weight | ~344.61 g/mol |

| Appearance | Solid |

| Solubility | Slightly soluble in DMSO and Methanol |

Spectroscopic Data

The primary methods for analyzing Docosanoic-7,7,8,8-D4 acid are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. In MS, the increased mass of the deuterated compound allows for its clear differentiation from the unlabeled form. wikipedia.org NMR spectroscopy can confirm the specific positions of the deuterium labels. ansto.gov.au

Synthesis and Manufacturing of Docosanoic 7,7,8,8 D4 Acid

General Synthetic Routes for Deuterated Fatty Acids

Several methods exist for the synthesis of deuterated compounds. researchgate.net A common approach for creating deuterated fatty acids involves hydrogen-isotope exchange reactions, where hydrogen atoms are replaced with deuterium (B1214612). acs.org This can be achieved using various catalysts and deuterium sources, such as deuterium gas (D2) or deuterated water (D2O). europa.euresearchgate.net Another method is the reductive deuteration of unsaturated precursors. researchgate.net

Specific Manufacturing Processes

The specific synthesis of Docosanoic-7,7,8,8-D4 acid likely involves a multi-step chemical synthesis starting from precursors that can be selectively deuterated at the desired positions. While detailed proprietary manufacturing processes are not always publicly available, the synthesis of a similarly deuterated oleic acid involved starting with deuterated saturated alkyl chain precursors. ansto.gov.au

Purification and Quality Control

After synthesis, the deuterated compound must be purified to remove any unreacted starting materials or byproducts. Techniques like chromatography are often employed for this purpose. ckgas.comchemie-brunschwig.ch Quality control is crucial to verify the chemical and isotopic purity of the final product. zeochem.com This is typically achieved through a combination of analytical techniques, including NMR spectroscopy to confirm the location and extent of deuteration, and mass spectrometry to determine the isotopic enrichment. ansto.gov.auotsuka.co.jp

Applications in Biochemical and Clinical Research

Use as an Internal Standard in Mass Spectrometry

One of the primary applications of Docosanoic-7,7,8,8-D4 acid is as an internal standard for quantitative mass spectrometry. nih.gov In these experiments, a known amount of the deuterated compound is added to a biological sample. Because it behaves almost identically to the natural, unlabeled behenic acid during sample preparation and analysis, any variations in the signal can be normalized. nih.gov This allows for the precise and accurate quantification of behenic acid levels in complex biological matrices like plasma or tissues. lipidmaps.org

Tracing Metabolic Pathways

By introducing Docosanoic-7,7,8,8-D4 acid into a biological system, researchers can trace its metabolic fate. nih.gov This enables the study of how behenic acid is absorbed, transported, and converted into other molecules. Such studies are crucial for understanding the metabolic pathways involved in both normal physiology and disease states. nih.gov

Investigation of Disease Biomarkers

The quantification of specific fatty acids can be important for identifying disease biomarkers. Altered levels of VLCFAs, including behenic acid, have been implicated in various metabolic and neurological disorders. healthmatters.io Using Docosanoic-7,7,8,8-D4 acid as an internal standard allows for the reliable measurement of behenic acid concentrations, which can then be correlated with disease states.

Role in Lipidomics and Metabolomics Studies

Lipidomics and metabolomics are fields that involve the comprehensive analysis of all lipids or metabolites in a biological system. nih.gov Stable isotope-labeled compounds like Docosanoic-7,7,8,8-D4 acid are essential tools in these studies. mdpi.com They facilitate the accurate identification and quantification of specific molecules within a complex mixture, providing a more detailed and accurate picture of the lipidome or metabolome. nih.gov

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for analyzing fatty acids. nih.gov The fatty acids are typically converted into more volatile derivatives, such as methyl esters, before being separated by gas chromatography and detected by a mass spectrometer. acs.org The mass difference between the deuterated and non-deuterated forms allows for their distinct detection and quantification. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is another widely used method for fatty acid analysis. whiterose.ac.ukresearchgate.net It offers high sensitivity and specificity, allowing for the detection of low-abundance fatty acids in complex biological samples. nih.gov In a typical LC-MS/MS workflow, the fatty acids are separated by liquid chromatography and then ionized and fragmented in the mass spectrometer. Specific fragment ions are then monitored for quantification, a technique known as multiple reaction monitoring (MRM). nih.gov

Sample Preparation and Extraction

Proper sample preparation is critical for accurate analysis. This typically involves extracting the lipids from the biological matrix (e.g., plasma, tissue) using organic solvents. lipidmaps.org The extracted lipids may then be hydrolyzed to release the free fatty acids, which can then be derivatized for GC-MS analysis or analyzed directly by LC-MS/MS. acs.orgwhiterose.ac.uk

| Technique | Description | Application |

|---|---|---|

| GC-MS | Separates volatile compounds, which are then identified by their mass-to-charge ratio. Requires derivatization of fatty acids. | Quantification of total fatty acid content. |

| LC-MS/MS | Separates compounds in a liquid phase followed by mass analysis. Offers high sensitivity and specificity. | Quantification of specific fatty acids and their metabolites in complex mixtures. |

Comparative Analysis with Other Labeled Fatty Acids

Comparison with ¹³C-Labeled Fatty Acids

Both deuterium and ¹³C-labeled fatty acids are effective tracers. However, ¹³C-labeled compounds are sometimes preferred because the carbon backbone is generally more stable than carbon-hydrogen bonds, reducing the risk of the label being lost during metabolic processes. mdpi.com On the other hand, deuterium-labeled compounds are often less expensive to synthesize. researchgate.net

Advantages of Deuterium Labeling over Tritium (B154650) (³H)

Tritium (³H) is a radioactive isotope of hydrogen and was historically used for tracing studies. The primary advantage of deuterium, a stable isotope, is its non-radioactive nature, which eliminates the need for specialized handling and disposal procedures and makes it safe for human studies. scispace.com While tritium detection can be highly sensitive, the safety and logistical benefits of deuterium make it the preferred choice for most modern metabolic research. scispace.comresearchgate.net

Future Directions and Emerging Research

Novel Applications in Systems Biology

As our understanding of metabolic networks grows, there is an increasing demand for sophisticated tools to probe these complex systems. Deuterated fatty acids like Docosanoic-7,7,8,8-D4 acid will likely play a key role in systems biology approaches to understanding lipid metabolism. These will enable more dynamic and comprehensive studies of metabolic fluxes and regulatory networks. nih.gov

Advancements in Synthesis and Labeling Technologies

Researchers are continuously developing more efficient and selective methods for synthesizing isotopically labeled compounds. researchgate.netnih.gov Future advancements may lead to the production of more complex and specifically labeled fatty acids, opening up new avenues for research. This includes the potential for multi-isotope labeling to simultaneously trace different metabolic pathways.

Potential in Personalized Medicine

The ability to precisely measure individual variations in fatty acid metabolism could have significant implications for personalized medicine. By using deuterated tracers, it may be possible to identify individuals with specific metabolic profiles that put them at risk for certain diseases or who may respond differently to particular dietary or therapeutic interventions. nih.gov

Q & A

Basic Research Questions

Q. How is Docosanoic-7,7,8,8-D4 acid synthesized and characterized in laboratory settings?

- Methodological Answer : The synthesis typically involves deuterium labeling at specific carbon positions (C7 and C8) using precursor molecules and catalytic deuteration. Characterization employs nuclear magnetic resonance (NMR) to confirm deuterium placement and mass spectrometry (MS) to verify isotopic purity (≥98 atom% D). Researchers should cross-reference spectral data with non-deuterated analogs to validate structural integrity .

Q. What are the recommended methods for extracting Docosanoic-7,7,8,8-D4 acid from biological matrices?

- Methodological Answer : The Bligh-Dyer method is widely used for lipid extraction. Homogenize samples in chloroform:methanol (2:1 v/v), followed by phase separation with water. The chloroform layer contains lipids, including deuterated fatty acids. Centrifugation at 2,000–3,000×g for 10 minutes ensures complete phase separation. Post-extraction, evaporate chloroform under nitrogen to isolate the compound .

Q. What are the best practices for ensuring the stability and storage of Docosanoic-7,7,8,8-D4 acid?

- Methodological Answer : Store the compound in airtight, light-resistant containers at −20°C to prevent isotopic exchange or degradation. Pre-purge storage vials with argon to minimize oxidation. Regularly validate stability via MS to detect deuterium loss, especially in long-term studies .

Advanced Research Questions

Q. How should researchers design experiments to study the metabolic incorporation of Docosanoic-7,7,8,8-D4 acid in model organisms?

- Methodological Answer :

- Experimental Design : Use a factorial design to test dose-response relationships and time-dependent incorporation. Include controls (non-deuterated docosanoic acid and vehicle-only groups).

- Sample Size : Calculate using effect size (e.g., Cohen’s d) derived from pilot studies. For small effect sizes (e.g., <0.5), a minimum n = 30 per group is recommended to achieve 80% power .

- Data Collection : Collect tissues at multiple timepoints and analyze using liquid chromatography-tandem MS (LC-MS/MS) to track isotopic enrichment .

Q. What analytical challenges arise when quantifying Docosanoic-7,7,8,8-D4 acid via mass spectrometry?

- Methodological Answer :

- Isotopic Interference : Deuterium-labeled ions (e.g., m/z 344.6) may overlap with natural-abundance isotopes of unlabeled lipids. Mitigate by using high-resolution MS (HRMS) or selected reaction monitoring (SRM).

- Calibration : Prepare calibration curves with deuterated internal standards (e.g., Docosanoic-12,12,13,13-D4 acid) to account for matrix effects .

Q. How do deuterium isotope effects influence the physicochemical properties of Docosanoic-7,7,8,8-D4 acid?

- Methodological Answer : Deuterium substitution increases molecular mass (Δ ~4 Da) and reduces vibrational energy, altering melting points (e.g., ~1–2°C increase) and solubility. Use differential scanning calorimetry (DSC) and partition coefficient (logP) assays to quantify these changes. Note that kinetic isotope effects (KIEs) may slow enzymatic processing in metabolic studies .

Q. How can researchers resolve discrepancies in fatty acid incorporation rates observed in isotopic tracer studies?

- Methodological Answer :

- Data Contradictions : If unexpected results arise (e.g., 50-fold increases in labeled fatty acids), re-examine baseline normalization and contamination risks. Validate via spike-recovery experiments.

- Statistical Analysis : Use non-parametric tests (e.g., Mann-Whitney U) for non-normally distributed data. Report median and interquartile ranges (IQR) instead of mean ± SD .

Methodological Considerations

- Data Presentation : Use tables to summarize isotopic enrichment ratios (e.g., D4/D0) and highlight key comparisons (e.g., baseline vs. post-treatment). Avoid combining raw and processed data in the same table .

- Reproducibility : Document extraction protocols, MS parameters, and statistical workflows in supplementary materials. Publicly archive raw spectra and datasets in repositories like MetaboLights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.